(R)-3-(Benzyloxy)-2-hydroxypropanoic acid
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Overview
Description
®-3-(Benzyloxy)-2-hydroxypropanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Benzyloxy)-2-hydroxypropanoic acid typically involves the protection of the hydroxyl group followed by the introduction of the benzyloxy group. One common method includes the use of benzyl bromide in the presence of a base to form the benzyloxy derivative. The reaction conditions often involve solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: ®-3-(Benzyloxy)-2-hydroxypropanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, ®-3-(Benzyloxy)-2-hydroxypropanoic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays to investigate enzyme activity and specificity.
Medicine: In pharmaceuticals, ®-3-(Benzyloxy)-2-hydroxypropanoic acid is explored for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of specialty chemicals and materials, particularly in the development of polymers and resins with specific properties.
Mechanism of Action
The mechanism by which ®-3-(Benzyloxy)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. In biochemical contexts, it may act as a substrate for enzymes, undergoing transformations that provide insights into enzyme function and kinetics. The pathways involved often include enzymatic catalysis and substrate binding, leading to the formation of reaction intermediates and products.
Comparison with Similar Compounds
- ®-2-Benzyloxypropionic acid
- ®-3-(Methoxy)-2-hydroxypropanoic acid
- ®-3-(Phenoxy)-2-hydroxypropanoic acid
Comparison: ®-3-(Benzyloxy)-2-hydroxypropanoic acid is unique due to its specific benzyloxy group, which imparts distinct chemical properties and reactivity. Compared to ®-2-Benzyloxypropionic acid, it has an additional hydroxyl group, which can participate in hydrogen bonding and other interactions. This makes it more versatile in certain synthetic applications and biochemical studies.
Properties
IUPAC Name |
(2R)-2-hydroxy-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130111-08-9 |
Source
|
Record name | (2R)-3-(benzyloxy)-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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